(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride
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Overview
Description
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . This compound is characterized by the presence of an ethylsulfonyl group attached to a pyridine ring, which is further connected to a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced to the pyridine ring via sulfonation reactions using reagents such as ethylsulfonyl chloride.
Attachment of the Methanamine Group: The methanamine group is attached to the pyridine ring through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, leading to differences in chemical reactivity and biological activity.
(6-(Ethylsulfonyl)pyridin-3-yl)ethanamine hydrochloride: This compound has an ethanamine group instead of a methanamine group, which may affect its chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various research and industrial applications.
Properties
IUPAC Name |
(6-ethylsulfonylpyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)6-10-8;/h3-4,6H,2,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWDJRFTFMDDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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